Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-cyano-6-fluoro-3-methoxyphenyl)ethyl)-
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Overview
Description
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-6-fluoro-3-methoxyphenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-6-fluoro-3-methoxyphenyl)ethyl)- typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-pyridine, followed by the introduction of the cyano and fluoro-methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the thiourea linkage by reacting the intermediate with thiourea under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-6-fluoro-3-methoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety may yield sulfinyl or sulfonyl derivatives, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the cyano and fluoro-methoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-(2-cyano-3-methoxyphenyl)ethyl)-
- Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-cyano-6-fluoro-3-methoxyphenyl)ethyl)-
Uniqueness
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-6-fluoro-3-methoxyphenyl)ethyl)- is unique due to the presence of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
181305-33-9 |
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Molecular Formula |
C16H14BrFN4OS |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(2-cyano-6-fluoro-3-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H14BrFN4OS/c1-23-14-4-3-13(18)11(12(14)8-19)6-7-20-16(24)22-15-5-2-10(17)9-21-15/h2-5,9H,6-7H2,1H3,(H2,20,21,22,24) |
InChI Key |
UMDZTWFRNJDGSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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